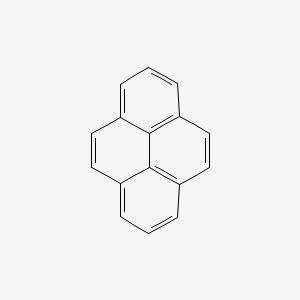

Pyrene

Description

Significance of Pyrene (B120774) in Contemporary Chemical Sciences

The significance of this compound in contemporary chemical sciences is multifaceted. Its fluorescent properties are widely exploited in fluorescence spectroscopy, where it serves as a sensitive probe for analyzing the polarity and structural properties of various environments, including proteins, DNA, and lipid membranes nih.govresearchgate.netoup.com. The ability of this compound to form excimers – excited-state dimers characterized by a distinct, red-shifted emission band – is particularly useful for sensing proximity and conformational changes in molecular systems nih.govnih.govmdpi.com. This excimer formation is concentration-dependent and sensitive to spatial restrictions and molecular diffusion d-nb.infonih.gov.

Beyond its role as a fluorescent probe, this compound is a crucial building block in the design and synthesis of advanced materials researchgate.netrsc.org. Its incorporation into polymers and small molecules leads to materials with tailored electronic and photophysical properties, making them suitable for applications in organic electronics such as organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic solar cells (OSCs) researchgate.netuky.edupmarketresearch.com. The modification of the this compound core with different functional groups allows for fine-tuning of these properties, influencing factors like charge transport and light emission efficiency researchgate.netacs.org.

This compound derivatives are also actively researched for their potential in bioimaging and theranostics, often leveraging the concept of aggregation-induced emission (AIE) mdpi.com. These materials become highly emissive in aggregated states, which is advantageous for imaging in biological environments where aggregation might occur mdpi.com. Furthermore, this compound-based probes are being developed for the selective detection of various analytes, including metal ions bohrium.commdpi.comrsc.org.

Evolution of this compound Research: Historical Context and Emerging Trends

The study of this compound has a long history, dating back to its discovery in coal tar in 1837 by Laurent uky.edu. The name "this compound," derived from the Greek word for "fire," reflects its origin from the destructive distillation of organic substances uky.edu. Early research focused on its isolation and synthesis, with methods for preparation being developed throughout the early to mid-20th century uky.edu. Theodor Förster's report on the observation of intermolecular excimers in a this compound solution in 1954 marked a pivotal moment, establishing this compound as a gold standard for studying molecular microenvironments using fluorescence uky.edu.

The past few decades have seen a significant increase in interest in this compound, particularly driven by advancements in materials science and organic electronics uky.edu. Emerging trends in this compound research include the development of novel this compound derivatives with enhanced and specific photophysical properties through precise chemical functionalization and molecular architecture design researchgate.netacs.org. Research is actively exploring the relationship between the molecular structure of this compound-based materials and their aggregation behavior, and how this influences their optoelectronic properties rsc.org.

Another key trend is the application of this compound in the development of highly sensitive fluorescent probes for biological and environmental sensing pmarketresearch.comrsc.orgrsc.org. This includes the design of probes that exhibit ratiometric signaling or aggregation-induced emission for improved detection and imaging capabilities mdpi.commdpi.com. The use of this compound-based materials in metal-organic frameworks (MOFs) is also an active area of research, leveraging this compound's fluorescence properties for sensing and other applications within these porous structures rsc.org. Furthermore, studies are investigating the fundamental photophysical processes of this compound and its derivatives, including excimer formation kinetics and the influence of substituents on fluorescence quantum yields mdpi.comacs.orgscirp.org.

The continued exploration of this compound's unique properties and the development of new synthetic methodologies for its functionalization are driving its expanding role in diverse areas of advanced chemical research mdpi.comorgsyn.org.

Data Table:

| Property | Value | Source/Context |

| Molecular Formula | C₁₆H₁₀ | algoreducation.comnih.gov |

| Molecular Weight | 202.25 g/mol | nih.govfishersci.ca |

| Density | 1.27 g/cm³ at 73.4 °F | nih.gov |

| Melting Point | 156 °C | algoreducation.com |

| Boiling Point | 393 °C | algoreducation.com |

| Fluorescence Emission | ~375, 379, 385, 395, 410 nm (monomer) | nih.govnih.gov |

| Excimer Emission | ~460 nm (broad, unstructured band) | wikipedia.orgnih.govnih.gov |

| Fluorescence Lifetime | 40-60 ns (excimer-based probes) | mdpi.com |

| Fluorescence Quantum Yield (ethanol, 293 K) | 0.65 | wikipedia.org |

| Excimer Formation Discovery | 1954 (Theodor Förster) | wikipedia.orguky.edu |

Structure

3D Structure

Properties

CAS No. |

1228182-40-8 |

|---|---|

Molecular Formula |

C16H10 |

Molecular Weight |

218.133 g/mol |

IUPAC Name |

pyrene |

InChI |

InChI=1S/C16H10/c1-3-11-7-9-13-5-2-6-14-10-8-12(4-1)15(11)16(13)14/h1-10H/i1+1,2+1,3+1,4+1,5+1,6+1,7+1,8+1,9+1,10+1,11+1,12+1,13+1,14+1,15+1,16+1 |

InChI Key |

BBEAQIROQSPTKN-BZDICNBSSA-N |

impurities |

... The usual contaminant which gives it a yellow color is tetracene. |

SMILES |

C1=CC2=C3C(=C1)C=CC4=CC=CC(=C43)C=C2 |

Isomeric SMILES |

[13CH]1=[13CH][13C]2=[13C]3[13C](=[13CH]1)[13CH]=[13CH][13C]4=[13CH][13CH]=[13CH][13C](=[13C]43)[13CH]=[13CH]2 |

Canonical SMILES |

C1=CC2=C3C(=C1)C=CC4=CC=CC(=C43)C=C2 |

boiling_point |

759 °F at 760 mmHg (EPA, 1998) 394 °C 404.00 °C. @ 760.00 mm Hg 404 °C 759 °F |

Color/Form |

Monoclinic prismatic tablets from alcohol or by sublimation; pure pyrene is colorless Pale yellow plates (from toluene, sublimes) Colorless solid (tetracene impurities give yellow color) |

density |

1.27 at 73.4 °F (EPA, 1998) - Denser than water; will sink 1.271 g/cu cm at 23 °C 1.27 g/cm³ 1.27 at 73.4 °F |

flash_point |

>200.0 °C (>392.0 °F) |

melting_point |

313 °F (EPA, 1998) 150.62 °C 151.2 °C 151 °C 313 °F |

physical_description |

Pyrene is a colorless solid, solid and solutions have a slight blue fluorescence. Used in biochemical research. (EPA, 1998) Dry Powder Colorless solid, but may be yellow from impurities; [Hawley] Solid and solutions have slight blue fluorescence; [Merck Index] Yellow crystalline solid; [MSDSonline] Solid PALE YELLOW OR COLOURLESS SOLID IN VARIOUS FORMS. Colorless solid, solid and solutions have a slight blue fluorescence. |

Related CAS |

41496-25-7 17441-16-6 |

solubility |

less than 1 mg/mL at 72 °F (NTP, 1992) In water, 0.135 mg/L at 25 °C In water, median of 19 measured values from literature: 0.135 mg/L at 24-25 °C (average: 0.128 mg/L) Soluble in ethanol, ethyl ether, benzene, toluene; slightly soluble in carbon tetrachloride Soluble in carbon disulfide, ligroin Partially soluble in organic solvents 0.000135 mg/mL at 25 °C Solubility in water, mg/l at 25 °C: 0.135 |

vapor_pressure |

2.6 mmHg at 392.7 °F ; 6.90 mmHg at 429.4 °F (NTP, 1992) 0.0000045 [mmHg] 4.5X10-6 mm Hg at 25 °C Vapor pressure, Pa at ? °C: 0.08 depends upon the specific compound |

Origin of Product |

United States |

Synthetic Methodologies and Functionalization Strategies of Pyrene

Regioselective Functionalization Approaches

Achieving regioselectivity in pyrene (B120774) functionalization is crucial for synthesizing specific derivatives. Various approaches have been developed to control substitution patterns.

Direct C–H Activation and Functionalization

Direct C–H activation has emerged as a powerful tool for functionalizing aromatic systems, including this compound, allowing for the direct introduction of functional groups onto the C–H bonds. This method can offer improved atom economy compared to traditional methods that require pre-functionalized substrates. Recent advances in transition metal-catalyzed C–H activation have enabled the functionalization of different positions on the this compound core researchgate.netmdpi.com.

Directing Group-Assisted Functionalization

Directing groups play a significant role in controlling regioselectivity in C–H functionalization reactions. By coordinating to a metal catalyst, a directing group can bring the catalyst into proximity with a specific C–H bond, facilitating its activation and subsequent functionalization. This strategy has been successfully applied to the this compound core to achieve site-selective functionalization, including at the relatively inaccessible K-region C10 position researchgate.netmdpi.com. For instance, a bidentate picolinamide (B142947) directing group has been used in Pd(II)-catalyzed C–H arylation and alkylation at the C10 position of N-(pyren-1-yl)picolinamide, yielding C1- and C10-disubstituted this compound scaffolds mdpi.com. The directing group can often be removed after the functionalization reaction mdpi.com.

Halogenation Strategies (e.g., Bromination, Chlorination)

Halogenation is a common method for functionalizing this compound, primarily occurring at the more reactive 1-, 3-, 6-, and 8-positions via electrophilic aromatic substitution mdpi.comrsc.org. The specific reaction conditions and choice of brominating or chlorinating agent can influence the degree and regioselectivity of halogenation.

Bromination: Treatment of this compound with bromine typically leads to bromination at the 1-, 3-, 6-, and 8-positions, yielding corresponding products rsc.orgmdpi.com. For example, bromination of this compound with bromine in nitrobenzene (B124822) at elevated temperatures can yield 1,3,6,8-tetrabromothis compound (B107014) in high yields nih.gov. Monobromination at the 1-position has also been reported using specific conditions nih.gov. Mixtures of 1,6- and 1,8-dibromopyrenes can be obtained and separated mdpi.comnih.gov.

Chlorination: Chlorination of this compound can also be achieved. Polyhalogenated pyrenes, such as tetrachloro- and hexachloropyrenes, can be produced using halogenating agents in aqueous media google.com.

Halogenated pyrenes, particularly bromopyrenes, are valuable intermediates for further functionalization through cross-coupling reactions like Suzuki, Sonogashira, and Buchwald-Hartwig couplings rsc.orgresearchgate.netcapes.gov.br.

Table 1: Examples of this compound Halogenation Products

| Halogenation Product | Positions Functionalized | Typical Reagents/Conditions | References |

| 1-Bromothis compound | 1 | Br₂ in CCl₄ | nih.gov |

| 1,6-Dibromothis compound | 1, 6 | Br₂ in CCl₄, separation by crystallization | mdpi.comnih.gov |

| 1,8-Dibromothis compound | 1, 8 | Br₂ in CCl₄, separation by crystallization | mdpi.comnih.gov |

| 1,3,6-Tribromothis compound | 1, 3, 6 | Elemental bromine in nitrobenzene from dibromothis compound mixture | mdpi.com |

| 1,3,6,8-Tetrabromothis compound | 1, 3, 6, 8 | Br₂ in nitrobenzene, heating | nih.gov |

| Tetrachloropyrenes | Various | Chlorinating agents in aqueous medium | google.com |

| Hexachloropyrenes | Various | Chlorinating agents in aqueous medium | google.com |

Borylation and Other Electrophilic Substitutions

Borylation of this compound provides versatile intermediates for the synthesis of a wide range of this compound derivatives through subsequent cross-coupling reactions rsc.orgresearchgate.netcapes.gov.br. While electrophilic aromatic substitution typically favors the 1, 3, 6, and 8 positions, selective borylation at the less reactive 2 and 7 positions has been achieved using specific catalytic systems rsc.orgresearchgate.netcapes.gov.bracs.org.

Borylation: Iridium-catalyzed C–H borylation has been shown to regioselectively functionalize this compound at the 2- and 7-positions rsc.orgresearchgate.netcapes.gov.bracs.org. For example, direct C–H borylation of this compound with an iridium-based catalyst can yield 2-(Bpin)this compound and 2,7-bis(Bpin)this compound (where Bpin is pinacolato boron) researchgate.netcapes.gov.br. These borylated products can then be transformed into various derivatives, including those with halide, hydroxyl, or triflate functionalities, or used in cross-coupling reactions researchgate.netcapes.gov.br. Lewis base-directed electrophilic aromatic borylation has also been explored for regioselective functionalization nih.gov.

Other Electrophilic Substitutions: While the 1, 3, 6, and 8 positions are most reactive towards SEAr, bulky electrophiles can be directed to the 2 and 7 positions rsc.orgrsc.org. Formylation and acetylation of this compound, often catalyzed by Lewis acids, can occur at both the active sites and the K-region depending on the conditions worktribe.comscholarsportal.info. For instance, Lewis acid-catalyzed formylation can selectively functionalize the K-region worktribe.com.

Indirect Synthetic Pathways for this compound Derivatives

Indirect methods are often employed to access this compound derivatives with substitution patterns that are difficult to obtain through direct functionalization, particularly at the 2, 7, and K-region positions uky.edursc.orgrsc.orgresearchgate.net. These approaches typically involve multi-step syntheses.

Approaches via Reduced this compound Intermediates

One significant indirect strategy involves the reduction of this compound to a tetrahydrothis compound intermediate, such as 4,5,9,10-tetrahydrothis compound (B1329359) uky.edursc.org. The reactivity of these reduced intermediates towards electrophilic aromatic substitution is altered, allowing for functionalization at positions that are less reactive in the fully aromatic this compound system, such as the 2 and 7 positions uky.edursc.org. Following functionalization of the reduced intermediate, an aromatization step is performed to restore the this compound core uky.edursc.org. This method provides a route to this compound derivatives with substitution at the 2 and 7 positions, as well as the K-region (4, 5, 9, 10 positions) rsc.org. For example, the tetrahydrothis compound approach allows the preparation of this compound derivatives substituted on their K-region if a subsequent re-aromatisation step with an oxidant like o-chloranil or DDQ is applied rsc.org.

Table 2: Indirect Synthesis via 4,5,9,10-Tetrahydrothis compound

| Step | Transformation | Key Outcome | References |

| 1. Reduction of this compound | This compound to 4,5,9,10-Tetrahydrothis compound | Shifts reactivity for subsequent SEAr | uky.edursc.org |

| 2. Electrophilic Substitution | Functionalization of Tetrahydrothis compound | Access to 2, 7, and K-region positions | uky.edursc.org |

| 3. Aromatization | Tetrahydrothis compound derivative to this compound derivative | Restores aromaticity, yields substituted this compound | uky.edursc.org |

Other indirect methods include transannular ring closures and cyclizations of biphenyl (B1667301) intermediates rsc.orgrsc.orgresearchgate.net. The synthesis of 2-bromothis compound, an important intermediate, can be achieved through methods involving 1-amino-2-bromothis compound via diazotization and deamination, offering a higher yield and purity compared to multi-step hydrogenation-bromination-aromatization routes google.com.

Cyclization Reactions of Precursor Molecules

Indirect methods for synthesizing substituted pyrenes often involve the cyclization of precursor molecules. One such approach is the tetrahydrothis compound (THPy) method, where this compound is reduced to 4,5,9,10-tetrahydrothis compound. rsc.org This reduction alters the reactivity, directing electrophilic aromatic substitutions to the 2 and 7 positions, which are less accessible in native this compound. rsc.org Subsequent re-aromatization of the THPy derivative yields this compound substituted at these positions. rsc.org

Another strategy involves transannular ring closures and cyclizations of biphenyl intermediates. rsc.orgresearchgate.net For instance, photochemical cyclization of 2,2′-divinylbiphenyl can lead to THPy. rsc.org Additionally, the synthesis of this compound derivatives with fused aromatic rings can be achieved through cyclization reactions of appropriately substituted precursors. For example, 1,2,3,6,7,8-hexahydro-γ-oxo-4-pyrenebutanoic acid, obtained from the Friedel-Crafts alkylation of hexahydrothis compound (HHPy), can undergo Wolff-Kishner decarboxylation followed by cyclization and oxidation to yield benzo[e]this compound. rsc.org Fused rings involving position 2 of this compound can also be constructed by attaching a functionalized chain to position 1 of native this compound, followed by hydrogenation to the THPy analogue and subsequent cyclization. rsc.org

K-Region Functionalization of this compound

The K-region of this compound refers to the 4,5- and 9,10-bonds, which exhibit a considerable degree of double bond character. rsc.org Functionalization at these positions is of particular interest due to the unique electronic and photophysical properties of the resulting derivatives. researchgate.net While generally less reactive than the 1, 3, 6, and 8 positions towards electrophilic substitution, K-region functionalization can be achieved through specific strategies. mdpi.comresearchgate.networktribe.com

One approach involves the modification of reduced this compound derivatives, such as tetrahydrothis compound (THPy). rsc.org The reactivity of THPy can be directed towards the K-region under certain conditions. rsc.org Subsequent re-aromatization yields this compound derivatives substituted in the K-region. rsc.org For example, 4-bromo-, 4-acetyl-, and 4-nitrothis compound (B1202641) have been prepared following this synthetic route. rsc.org

Direct synthetic approaches to functionalize the this compound core at the K-region include Lewis acid-catalyzed formylation, acetylation, and bromination. worktribe.comnih.govscholarsportal.info Oxidation reactions at the 4, 5, 9, and 10 positions have also been employed to obtain various functionalized pyrenes. mdpi.comfigshare.com This compound-4,5-dione (B1221838) and this compound-4,5,9,10-tetraone, obtained through oxidation, can serve as key intermediates for generating diverse K-region functionalized pyrenes and related fused systems. researchgate.netfigshare.comuni-freiburg.de Olefination reactions of this compound-4,5-dione have been used to synthesize K-region functionalized this compound derivatives like 5-(dibromomethylene)pyren-4(5H)-one and 5-(1,3-dithiol-2-ylidene)pyren-4(5H)-one. rsc.org

Transition metal-catalyzed C–H activation has also emerged as a valuable tactic for site-selective functionalization, including at the relatively inaccessible K-region C10 position. mdpi.com Palladium(II)-catalyzed C–H arylation and alkylation assisted by a bidentate directing group have been reported for functionalizing the C10 position of N-(pyren-1-yl)picolinamide. mdpi.com

Design and Synthesis of this compound-Fused Aromatic Systems

The design and synthesis of this compound-fused aromatic systems, where additional aromatic rings are annulated to the this compound core, is an active area of research aimed at creating materials with extended π-conjugation and tailored electronic properties. researchgate.netnih.gov

This compound-fused acenes and azaacenes are classes of compounds where linear or angularly fused benzene (B151609) or aza-substituted rings are appended to the this compound core. These systems are of interest for their potential applications in organic electronics. researchgate.netuni-freiburg.denih.gov

Synthetic methods for this compound-fused acenes and azaacenes often involve the use of key synthons, such as dienes and ynes of varying lengths. researchgate.netnih.gov The "clean reaction" strategy has been applied for the preparation of this compound-fused acenes. researchgate.netnih.gov

This compound-fused azaacenes, featuring pyrazine (B50134) rings fused with aromatic systems, have garnered attention due to their enhanced stability compared to linear acenes and their relatively straightforward synthesis. figshare.comuni-freiburg.de A common approach to prepare this compound-fused azaacenes starts from the oxidation of this compound to this compound-4,5-dione or this compound-4,5,9,10-tetraone. figshare.comuni-freiburg.de These diketones and tetraketones can then undergo cyclocondensation reactions with ortho-phenylenediamines or tetraaminobenzene derivatives to form the fused azaacene systems. figshare.comuni-freiburg.de For example, novel this compound-fused azaacenes have been synthesized starting from 1,3-dibromo-7-tert-butylthis compound-4,5,9,10-tetraone through condensation with 1,2-diamine followed by Suzuki cross-coupling. figshare.com

The insertion of this compound units into N-heteroacenes is an effective strategy to extend their length and improve solubility, leading to this compound-fused N-heteroacenes. acs.org Three-dimensional this compound-fused N-heteroacenes with significant diameters have been synthesized using iterative condensation reactions between tert-butyl this compound tetraketone and diamine derivatives. acs.org

The synthesis of this compound-fused poly-aromatic regioisomers, where the arrangement of fused rings around the this compound core differs, allows for the tuning of electronic and optical properties. nih.govmdpi.com These compounds are being investigated for their luminescent and semiconducting characteristics. nih.govmdpi.com

Regioisomeric this compound-containing π-conjugated polyaromatic systems have been synthesized using methods such as Suzuki-Miyaura cross-coupling in tandem with Scholl oxidative cyclodehydrogenation reactions. nih.govmdpi.com Starting from dibromothis compound precursors with different substitution patterns, such as 1,8- and 1,6-dibromothis compound, different regioisomers can be obtained. nih.govmdpi.com For example, this approach has been used to synthesize 2,3,10,11,14,15,20,21-octaalkyloxypentabenzo[a,c,m,o,rst]pentaphene and 2,3,6,7,13,14,17,18-octaalkyloxydibenzo[j,tuv]phenanthro[9,10-b]picene regioisomers from 1,8- and 1,6-dibromothis compound, respectively. nih.govmdpi.com These regioisomers can exhibit different properties, such as variations in absorption and emission spectra and self-assembly behavior. nih.govmdpi.com

Controlled Synthesis of this compound-Based Macromolecules and Oligomers

The controlled synthesis of this compound-based macromolecules and oligomers is essential for creating materials with well-defined structures and properties for applications in organic electronics and other fields. uky.eduresearchgate.net Obtaining well-defined di-substituted this compound building blocks is crucial for the controlled synthesis of linear or cyclic oligomers and polymers. uky.edu

Metal-catalyzed cross-coupling reactions, such as Suzuki coupling, are common methods used to prepare substituted pyrenes that can serve as monomers for polymerization. uky.edu The ease of preparation of mono- and tetra-substituted pyrenes facilitates their incorporation into different molecular architectures. uky.edu However, the selective preparation of di-substituted pyrenes can be more challenging but is highly required for constructing linear and cyclic structures. uky.edu

This compound units have been incorporated into conjugated polymers and oligomers through various polymerization techniques. For instance, this compound-based conjugated copolymers have been synthesized for organic photovoltaic devices. mdpi.com Direct arylation has been employed as a strategy for accessing multi-diketopyrrolopyrrole (DPP)-based oligomers with this compound cores. acs.org Palladium-catalyzed dehydrohalogenative coupling of mono-capped DPPs with multi-bromo-pyrene allows for the installation of DPP units onto the this compound core, yielding oligomers with defined structures. acs.org

This compound-functionalized oligonucleotides (PFOs) represent another class of this compound-based macromolecules, where this compound moieties are attached to nucleic acid scaffolds. nih.gov These conjugates are synthesized by linking this compound to nucleosides at different positions (nucleobase or sugar moiety) using various chemical methods. nih.gov

| Compound Name | PubChem CID |

| This compound | 996 |

| 4,5,9,10-Tetrahydrothis compound | 14677 |

| Benzo[e]this compound | 9272 |

| This compound-4,5-dione | 73398 |

| This compound-4,5,9,10-tetraone | 163031 |

| 1,8-Dibromothis compound | 3034693 |

| 1,6-Dibromothis compound | 3034692 |

| 2,3,10,11,14,15,20,21-octaalkyloxypentabenzo[a,c,m,o,rst]pentaphene (Generic) | N/A |

| 2,3,6,7,13,14,17,18-octaalkyloxydibenzo[j,tuv]phenanthro[9,10-b]picene (Generic) | N/A |

| 1,3-Dibromo-7-tert-butylthis compound-4,5,9,10-tetraone (Generic) | N/A |

| 5-(Dibromomethylene)pyren-4(5H)-one (Generic) | N/A |

| 5-(1,3-Dithiol-2-ylidene)pyren-4(5H)-one (Generic) | N/A |

| N-(pyren-1-yl)picolinamide (Generic) | N/A |

| 2,2′-Divinylbiphenyl | 269611 |

| 1,2,3,6,7,8-Hexahydro-γ-oxo-4-pyrenebutanoic acid (Generic) | N/A |

| 4-Bromothis compound | 3034691 |

| 4-Acetylthis compound | 138447 |

| 4-Nitrothis compound | 10117 |

Note: PubChem CIDs for generic or complex structures were not available and are marked as N/A.##

This compound, a prominent polycyclic aromatic hydrocarbon (PAH), is extensively utilized across various scientific disciplines owing to its distinctive electronic and photophysical attributes. rsc.orgmdpi.comresearchgate.net Its rigid, extended π-system and notable fluorescence properties, including a long fluorescence lifetime and sensitivity to environmental polarity, make it a valuable core structure for designing functional materials. rsc.orgresearchgate.net Despite its utility, direct electrophilic substitution of this compound often suffers from limited regioselectivity, primarily occurring at the 1, 3, 6, and 8 positions. rsc.org To overcome this limitation and enable functionalization at less reactive sites, such as the 2, 7, and K-region positions (4, 5, 9, and 10), a variety of indirect synthetic methodologies and functionalization strategies have been developed. rsc.orgresearchgate.netrsc.org

Cyclization Reactions of Precursor Molecules

Indirect synthetic routes frequently employ the cyclization of carefully designed precursor molecules to construct the this compound core or introduce substituents at specific positions. A key strategy involves the use of reduced this compound intermediates, such as 4,5,9,10-tetrahydrothis compound (THPy). rsc.org The hydrogenation of this compound to THPy alters its reactivity profile, rendering the 2 and 7 positions more susceptible to electrophilic aromatic substitution compared to native this compound. rsc.org Subsequent dehydrogenation of the functionalized THPy derivative restores the aromaticity, yielding this compound substituted at the 2 and/or 7 positions. rsc.org

Transannular ring closures and cyclizations of biphenyl derivatives also serve as effective methods for this compound synthesis. rsc.orgresearchgate.net For instance, photochemical cyclization of 2,2′-divinylbiphenyl can afford THPy, a precursor to this compound. rsc.org Furthermore, cyclization reactions are instrumental in the synthesis of this compound derivatives featuring fused aromatic rings. The Friedel-Crafts alkylation of hexahydrothis compound (HHPy) can produce intermediates like 1,2,3,6,7,8-hexahydro-γ-oxo-4-pyrenebutanoic acid, which can then undergo cyclization and oxidation steps, such as Wolff-Kishner decarboxylation, to form fused systems like benzo[e]this compound. rsc.org The construction of new rings fused to the this compound core at positions 1 and 2 can be achieved by introducing a functionalized chain at the 1-position of this compound, followed by hydrogenation to the THPy analogue and subsequent cyclization directed to the 2-position. rsc.org

K-Region Functionalization of this compound

The K-region of this compound, encompassing the 4,5- and 9,10-bonds, is characterized by a higher degree of double bond character. rsc.org Functionalization at these positions is particularly interesting for tuning the electronic and photophysical properties of this compound derivatives. researchgate.net Although less reactive towards typical electrophilic substitution than the 1, 3, 6, and 8 positions, targeted strategies have been developed for K-region functionalization. mdpi.comresearchgate.networktribe.com

One approach involves leveraging the reactivity of reduced this compound forms like THPy, where conditions can be tuned to favor substitution at the K-region prior to re-aromatization. rsc.org This indirect method has been successfully applied to synthesize K-region substituted pyrenes such as 4-bromo-, 4-acetyl-, and 4-nitrothis compound. rsc.org

Direct functionalization at the K-region can be achieved through Lewis acid-catalyzed reactions, including formylation, acetylation, and bromination. worktribe.comnih.govscholarsportal.info Oxidation of this compound is another significant route to access K-region functionalized derivatives, yielding key intermediates like this compound-4,5-dione and this compound-4,5,9,10-tetraone. researchgate.netfigshare.comuni-freiburg.de These oxidized species serve as versatile precursors for further transformations, including olefination reactions, which have been used to synthesize derivatives such as 5-(dibromomethylene)pyren-4(5H)-one and 5-(1,3-dithiol-2-ylidene)pyren-4(5H)-one. rsc.org

Recent advancements in transition metal-catalyzed C–H activation have provided new avenues for site-selective K-region functionalization. mdpi.com Palladium(II)-catalyzed C–H arylation and alkylation directed by a bidentate group have demonstrated the ability to functionalize the C10 position of this compound derivatives like N-(pyren-1-yl)picolinamide. mdpi.com

Design and Synthesis of this compound-Fused Aromatic Systems

The creation of this compound-fused aromatic systems, involving the annulation of additional aromatic rings onto the this compound core, is a crucial strategy for extending the π-conjugation and modulating the electronic and optical properties of this compound-based materials. researchgate.netnih.gov

This compound-Fused Acenes and Azaacenes

This compound-fused acenes and azaacenes are classes of fused polycyclic aromatic hydrocarbons where linear or angularly fused benzene (acenes) or nitrogen-containing (azaacenes) rings are integrated with the this compound structure. These compounds are actively explored for their potential in organic electronic applications. researchgate.netuni-freiburg.denih.gov

Synthetic strategies for these fused systems often rely on the controlled coupling and cyclization of molecular precursors. Key synthons, such as dienes and ynes of varying chain lengths, are employed in the construction of the extended aromatic frameworks. researchgate.netnih.gov The "clean reaction" approach has been highlighted as a method for preparing this compound-fused acenes. researchgate.netnih.gov

This compound-fused azaacenes, characterized by the presence of fused pyrazine rings, offer enhanced stability compared to their linear acene counterparts and are often more synthetically accessible. figshare.comuni-freiburg.de A common synthetic entry point involves the oxidation of this compound to this compound-4,5-dione or this compound-4,5,9,10-tetraone. figshare.comuni-freiburg.de These diketone and tetraketone intermediates can then undergo cyclocondensation reactions with ortho-phenylenediamines or related tetraaminobenzene derivatives to form the fused azaacene structures. figshare.comuni-freiburg.de For instance, novel this compound-fused azaacenes have been synthesized through the condensation of 1,3-dibromo-7-tert-butylthis compound-4,5,9,10-tetraone with 1,2-diamine, followed by Suzuki cross-coupling. figshare.com

The incorporation of this compound units into N-heteroacenes is an effective method to extend the length of these structures and improve their solubility, leading to the formation of this compound-fused N-heteroacenes. acs.org Iterative condensation reactions utilizing tert-butyl this compound tetraketone and diamine derivatives have enabled the synthesis of three-dimensional this compound-fused N-heteroacenes with substantial diameters. acs.org

This compound-Fused Poly-Aromatic Regioisomers

The synthesis of this compound-fused poly-aromatic regioisomers, which differ in the specific arrangement of annulated rings around the this compound core, provides a means to fine-tune the electronic and optical properties of the resulting materials. nih.govmdpi.com These regioisomers are being investigated for their potential as luminescent and semiconducting materials. nih.govmdpi.com

Synthetic routes to these regioisomeric systems often combine coupling reactions with subsequent cyclodehydrogenation. The Suzuki-Miyaura cross-coupling reaction in tandem with Scholl oxidative cyclodehydrogenation has been successfully applied to synthesize regioisomeric this compound-containing π-conjugated polyaromatic systems. nih.govmdpi.com By starting with different dibromothis compound precursors, such as 1,8- and 1,6-dibromothis compound, researchers can access distinct regioisomers. nih.govmdpi.com This methodology has been used to prepare regioisomers like 2,3,10,11,14,15,20,21-octaalkyloxypentabenzo[a,c,m,o,rst]pentaphene and 2,3,6,7,13,14,17,18-octaalkyloxydibenzo[j,tuv]phenanthro[9,10-b]picene from 1,8- and 1,6-dibromothis compound, respectively. nih.govmdpi.com These regioisomeric structures can exhibit variations in their photophysical properties, including differences in absorption and emission wavelengths, as well as their self-assembly behavior. nih.govmdpi.com

Controlled Synthesis of this compound-Based Macromolecules and Oligomers

The ability to synthesize this compound-based macromolecules and oligomers with precise control over their structure is vital for developing functional materials for organic electronics and other advanced applications. uky.eduresearchgate.net A key challenge in this area is the controlled synthesis of well-defined di-substituted this compound building blocks, which are essential for constructing linear or cyclic oligomeric and polymeric structures. uky.edu

Metal-catalyzed cross-coupling reactions, such as Suzuki coupling, are widely used to prepare substituted this compound monomers suitable for polymerization. uky.edu While mono- and tetra-substituted pyrenes are relatively accessible, the selective synthesis of di-substituted pyrenes, crucial for controlled polymerization, requires more sophisticated approaches. uky.edu

This compound units have been successfully incorporated into conjugated polymers and oligomers through various polymerization techniques. For instance, this compound-based conjugated copolymers have been synthesized and explored for their application in organic photovoltaic devices. mdpi.com Direct arylation, a facile and atom-efficient synthetic strategy, has been employed to synthesize multi-diketopyrrolopyrrole (DPP)-based oligomers featuring this compound cores. acs.org This method involves palladium-catalyzed dehydrohalogenative coupling of mono-capped DPP units with multi-bromo-pyrene precursors, allowing for the controlled attachment of DPP units to the this compound core and the formation of well-defined oligomeric structures. acs.org

This compound-functionalized oligonucleotides (PFOs) represent another class of this compound-based macromolecules, created by attaching this compound moieties to nucleic acid scaffolds. nih.gov The synthesis of PFOs involves linking this compound to nucleosides at different positions, such as the nucleobase or sugar moiety, using specific chemical coupling methods. nih.gov

Advanced Photophysical Properties of Pyrene and Its Derivatives

Fundamental Photophysics of the Pyrene (B120774) Chromophore

The fundamental photophysics of this compound involve the absorption of light, excitation to higher energy states, and subsequent relaxation processes, including fluorescence emission. ubc.canih.gov

Excited State Dynamics and Energy Landscapes

Upon excitation, a ground state this compound molecule (M) is promoted to an excited singlet state (M*). psu.edunih.gov The decay of this excited state leads to the characteristic monomer emission spectrum. nih.gov The excited-state dynamics of this compound can be complex, involving rapid internal conversion between different electronic states. Studies using ultrafast spectroscopic techniques have revealed that relaxation from higher excited states can occur through a cascade of electronic states, mediated by conical intersections, eventually populating the lowest long-living excited state. escholarship.org The efficiency of this population transfer can depend on the kinetic energy deposited into specific vibrational modes. escholarship.org The potential energy surface (PES) of this compound and its dimers plays a critical role in determining the excited-state dynamics and the pathways for relaxation. mdpi.comresearchgate.net

Vibronic Structure Analysis of Emission Spectra

The fluorescence emission spectrum of this compound in dilute solutions is characterized by a well-defined vibronic structure, typically showing five major bands with peaks around 375, 379, 385, 395, and 410 nm. nih.govnih.gov These bands correspond to transitions from the lowest excited singlet state to different vibrational levels of the ground electronic state. nih.gov The relative intensities of these vibronic bands are sensitive to the polarity of the this compound's microenvironment, making it a useful probe for studying local environmental properties. nih.govresearchgate.net For instance, the ratio of the intensities of the first (around 375 nm) and third (around 385 nm) vibronic bands is often used as an indicator of solvent polarity. nih.govresearchgate.net The emission spectrum of this compound does not perfectly mirror its absorption spectrum, indicating differences between the absorbing and emitting electronic states. rsc.org

Excimer Formation and Aggregation Phenomena

A distinctive feature of this compound photophysics is its ability to form an excited-state dimer, known as an excimer, which exhibits a broad, red-shifted emission band compared to the monomer fluorescence. nih.govpsu.edu

Mechanisms of Excimer Formation

Excimer formation in this compound typically occurs when an excited-state this compound molecule interacts with a ground-state this compound molecule. psu.edunih.govresearchgate.net This interaction requires sufficient spatial proximity between the two molecules. nih.govresearchgate.net The process can be described by a kinetic scheme involving the excitation of a monomer (M) to M, followed by the reversible formation of the excimer (E) from M* and a ground-state monomer (M): M + hν → M; M + M ⇌ E. psu.edu The excimer then decays to two ground-state monomers, emitting a photon (E → M + M + hν') or through non-radiative pathways. psu.edu While collisional encounters are a primary mechanism for excimer formation in solution, studies in confined environments like membranes suggest that excimer formation can also arise from pre-aggregated this compound molecules through a static mechanism. nih.gov Ultrafast dynamics studies on this compound dimers have revealed distinct excimer formation pathways mediated by intermolecular conical intersections. rsc.orgmdpi.com These pathways can involve initial relaxation close to the Franck-Condon geometry or large amplitude oscillations along specific molecular coordinates. rsc.org

Aggregation-Induced Emission (AIE) Properties

Unlike many traditional fluorophores that suffer from aggregation-caused quenching (ACQ), some this compound-based systems exhibit aggregation-induced emission (AIE). iucr.orgrsc.orgresearchgate.net This phenomenon is characterized by weak or no fluorescence in dilute solutions but strong emission in the aggregated or solid state. iucr.orgrsc.org While this compound itself can exhibit ACQ due to its planar structure facilitating π-π stacking induced quenching, modifications and the design of this compound derivatives can lead to AIE properties. rsc.orgchemrxiv.org Mechanisms contributing to AIE in this compound-based luminogens include the restriction of intramolecular motion (RIM), which suppresses non-radiative decay pathways in the aggregated state. rsc.orgresearchgate.net Oxygen quenching at the molecular level can also contribute to weak emission in solution, with aggregation providing isolation from oxygen, leading to turn-on fluorescence in the aggregate state. chemrxiv.org The specific arrangement and interactions of this compound units in aggregates significantly influence the AIE properties, with different substituents leading to varying aggregate structures and emission characteristics. chemrxiv.org

Influence of Concentration and Environment on Excimer/Monomer Emission

The relative intensities of monomer and excimer emission bands are strongly dependent on the concentration of this compound and the surrounding environment. nih.govcolostate.eduresearchgate.net At low concentrations, monomer emission dominates the fluorescence spectrum. colostate.edu As the concentration increases, the probability of encounters between excited and ground-state this compound molecules increases, leading to enhanced excimer formation and a corresponding increase in the intensity of the excimer band (typically centered around 460-480 nm) relative to the monomer bands. nih.govnih.govcolostate.eduresearchgate.net This concentration dependence of the excimer to monomer emission ratio (E/M) is a key characteristic used to probe molecular interactions and local concentration. nih.govresearchgate.net The environment, including solvent polarity and viscosity, also significantly influences the excimer formation process and the E/M ratio. colostate.eduresearchgate.net For instance, higher solvent viscosity can slow down diffusion-controlled excimer formation. colostate.edu In organized media like membranes, the E/M ratio can be related to the fluidity or lateral diffusion coefficient. researchgate.net

Data Tables

While specific quantitative data for all aspects (e.g., detailed energy landscapes with numerical values for different states and transition rates) are complex and highly dependent on the specific this compound derivative and environment, the general trends and relative values can be illustrated.

Here's a conceptual representation of how data on the influence of concentration on emission might be presented:

| This compound Concentration | Monomer Emission Intensity (Arbitrary Units) | Excimer Emission Intensity (Arbitrary Units) | Excimer/Monomer Ratio (E/M) |

| Low | High | Low | Low |

| Medium | Decreasing | Increasing | Increasing |

| High | Low | High | High |

Note: This table illustrates the general trend observed with increasing this compound concentration. Actual values would depend on the specific experimental conditions and units.

Another conceptual table illustrating the effect of solvent polarity on vibronic band intensities:

| Solvent Polarity | Intensity of Vibronic Band I (e.g., ~375 nm) | Intensity of Vibronic Band III (e.g., ~385 nm) | Ratio of Band I/Band III |

| Non-polar | Higher | Lower | Higher |

| Polar | Lower | Higher | Lower |

Note: This table illustrates a general trend related to the sensitivity of vibronic fine structure to solvent polarity. Specific band assignments and ratios can vary.

Detailed Research Findings

Research has shown that the excited-state lifetime of this compound is relatively long (e.g., >100 ns), which facilitates the collision-dependent excimer formation process. nih.govresearchgate.netcolostate.edu Time-resolved fluorescence measurements allow for the determination of monomer and excimer lifetimes and the kinetics of excimer formation and decay. psu.educolostate.edu Studies on this compound-labeled proteins have utilized the excimer-to-monomer emission ratio to gain insights into protein conformation and spatial proximity of labeled sites. nih.govnih.gov The design of this compound-based molecular beacons and probes has exploited the excimer signaling mechanism for detecting nucleic acids and other biomolecules. nih.gov Furthermore, research into this compound-based AIE systems explores strategies to overcome ACQ and utilize the enhanced emission in aggregates for applications in bioimaging and sensing. rsc.orgchemrxiv.orgnih.govnih.gov Investigations into this compound dimers have provided detailed theoretical and experimental insights into the potential energy surfaces and dynamics governing excimer formation at a fundamental level. mdpi.comresearchgate.netrsc.org

Solvatochromism and Acidochromism Studies

This compound and its derivatives often exhibit solvatochromic behavior, where their fluorescence spectra shift in response to changes in solvent polarity mdpi.com. This sensitivity arises from the interaction between the molecule's excited state dipole moment and the surrounding solvent molecules. In more polar solvents, a red shift in the emission spectra is typically observed for certain this compound-based compounds, indicating a stabilization of the excited state in polar environments mdpi.com. This solvatochromic effect makes this compound and its derivatives useful for probing the polarity of various media, including biological systems and material interfaces fishersci.ca.

Acidochromism, a change in spectral properties upon changes in pH, can also be observed in this compound derivatives containing functional groups that can be protonated or deprotonated mdpi.comresearchgate.net. Changes in the absorption and emission spectra upon the addition of acids or bases provide insights into the molecule's interaction with protons and its potential application as a pH sensor mdpi.comscilit.com. Studies on this compound-based imine dimers, for instance, have demonstrated both solvatochromic fluorescence and acidochromic behavior, highlighting their potential in sensing applications mdpi.com.

Quantum Yield and Fluorescence Lifetime Modulation

The fluorescence quantum yield (Φf) and fluorescence lifetime (τf) are crucial parameters that characterize the efficiency and duration of fluorescence emission. This compound itself exhibits a relatively high quantum yield and a long S₁ lifetime in deaerated solutions, making it a suitable fluorescent label psu.edu. For example, this compound in deaerated cyclohexane (B81311) at room temperature has a reported Φf of 0.6 and a τf of 450 ns psu.edu. The long lifetime is particularly noteworthy for an organic dye and makes this compound's quantum yield and lifetime sensitive to the presence of oxygen, which can act as a quencher d-nb.info.

The quantum yield and lifetime of this compound derivatives can be significantly modulated by structural modifications, particularly through the introduction of substituents psu.edu. While the fluorescence quantum yields of this compound derivatives can be relatively insensitive to substitution, the lifetimes can vary considerably psu.edu. The modulation of fluorescence lifetime can be achieved by controlling the rates of radiative and non-radiative decay processes acs.org. The presence of certain substituents or changes in the molecular environment can introduce or enhance non-radiative pathways, leading to a decrease in fluorescence lifetime and quantum yield acs.orgresearchgate.netrsc.org. Conversely, strategies that inhibit non-radiative decay, such as restricting molecular motion in solid matrices, can lead to increased quantum yields and longer lifetimes chemrxiv.org.

Fine-Tuning Photophysical Properties through Substitution Patterns

The strategic placement of substituents on the this compound core provides a powerful means to fine-tune its photophysical properties acs.org. The position and electronic nature of substituents can significantly impact the absorption and emission spectra, quantum yields, and excited-state dynamics researchgate.netacs.org.

Substitution at positions 1, 3, 6, and 8 of the this compound core has been shown to effectively modulate the allowed electronic transitions, leading to derivatives with high fluorescence quantum yields aub.edu.lb. For instance, 1,3,6,8-tetraphenylthis compound (B79053) (TPP) exhibits a significantly increased fluorescence quantum yield compared to unsubstituted this compound, which is partly attributed to the steric inhibition of excimer formation by the bulky phenyl groups aub.edu.lb.

Studies comparing regioisomeric pyridyl–this compound conjugates have demonstrated that the position of the pyridyl substituent influences the photophysical properties acs.org. For example, the emission spectra of 1- and 4-substituted pyrenes are similar, while 2-substituted isomers show a larger bathochromic shift researchgate.netacs.org. Furthermore, a 1,6-disubstituted compound has been reported to exhibit a near-unity emission quantum yield in solution researchgate.netacs.org. The incorporation of electron-donating and electron-accepting groups at different positions can also lead to intramolecular charge transfer (ICT) states, influencing the photophysical behavior and potentially resulting in solvatochromic or aggregation-induced emission properties figshare.comresearchgate.networktribe.com.

Theoretical calculations, such as Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), are often employed to understand the impact of substitution on the electronic structure and photophysical properties of this compound derivatives acs.orgresearchgate.netmdpi.com. These studies can reveal how substituents alter frontier molecular orbitals (HOMO and LUMO) and energy gaps, which in turn affect absorption and emission characteristics acs.orgresearchgate.net.

Photostability and Non-Radiative Decay Pathways

This compound, like other PAHs, can undergo photophysical and photochemical processes following light absorption. Photostability, the ability of a molecule to resist photodegradation, is a critical factor for applications in sensing, imaging, and organic electronics.

Non-radiative decay pathways are processes by which an excited molecule loses energy without emitting a photon. These pathways compete with fluorescence and reduce the fluorescence quantum yield and lifetime acs.orgrsc.org. Common non-radiative decay mechanisms include internal conversion (IC) and intersystem crossing (ISC) researchgate.net.

Studies on the photophysics of this compound have investigated its non-radiative decay pathways. The presence of triplet excited states close in energy to the singlet excited states can facilitate intersystem crossing, leading to a decrease in fluorescence efficiency researchgate.net. Substituents, particularly those with heavy atoms or carbonyl groups, can enhance ISC researchgate.net.

Computational studies on the this compound radical cation suggest high photostability due to the presence of accessible conical intersections, which can facilitate ultrafast non-radiative decay back to the ground state acs.org. Understanding these non-radiative pathways is essential for designing this compound-based materials with enhanced photostability and desired fluorescence properties. Factors such as molecular structure, environmental conditions (e.g., solvent polarity, presence of oxygen), and aggregation state can influence the rates of non-radiative decay rsc.orgchemrxiv.orgworktribe.com.

Pyrene in Materials Science and Engineering

Organic Electronic and Optoelectronic Materials

Pyrene (B120774) and its derivatives are extensively investigated for their use in organic electronic and optoelectronic devices. epa.gov The ability to chemically modify the this compound core allows for the fine-tuning of its molecular architecture and packing, which is a critical factor in the performance of this compound-based semiconductors. epa.gov

This compound-based materials are versatile components in the fabrication of Organic Light-Emitting Diodes (OLEDs), serving as emitters, host materials, and charge transporters. mdpi.comchinesechemsoc.orgacs.orgresearchgate.net Their high fluorescence quantum yields and excellent charge carrier mobility make them attractive for this application. nih.govmdpi.com

One of the key challenges in OLED technology is the development of efficient and stable blue-emitting materials. This compound derivatives have emerged as promising candidates for deep-blue emitters due to their intrinsic luminescence. rsc.org However, the strong π-π stacking of planar this compound molecules in the solid state can lead to the formation of excimers, which causes a redshift in the emission spectrum, often resulting in less desirable greenish-blue or green light. mdpi.com To overcome this, researchers have designed this compound derivatives with bulky substituents or twisted molecular structures to inhibit aggregation and preserve the pure blue emission. chinesechemsoc.orgmdpi.com For instance, this compound-benzimidazole derivatives have been synthesized to reduce intermolecular aggregation, leading to efficient pure blue photo- and electroluminescence. mdpi.com An OLED device using one such compound as a non-doped emissive layer exhibited pure blue electroluminescence with CIE coordinates of (0.1482, 0.1300). mdpi.com

In addition to being emitters, this compound derivatives are also employed as hole-transporting materials (HTMs) in OLEDs. acs.orgnih.gov A series of pyridine-appended this compound derivatives have been developed as HTMs, with one device featuring a Py-Br layer achieving a maximum luminance of 17,300 cd/m² and a maximum current efficiency of 27.6 cd/A. nih.gov The strong electron delocalization and fused aromatic ring system of this compound contribute to its effectiveness as a hole transporter. acs.orgnih.gov

Furthermore, this compound-based materials can act as host materials for phosphorescent emitters in PhOLEDs. Their high triplet energy levels allow for efficient energy transfer to the phosphorescent guest molecules.

A notable example of a high-performance blue OLED is based on 9-phenyl-10-(4-(pyren-1-yl)phenyl)-9H-pyreno[4,5-d]imidazole (PyPI-Py). A nondoped device using this material as an emitter achieved a maximum external quantum efficiency (ηext) of 8.52%, a maximum brightness of 75,687 cd/m², and showed extremely low efficiency roll-off. chinesechemsoc.org

| This compound Derivative | Role in OLED | Maximum External Quantum Efficiency (EQE) | Maximum Luminance (cd/m²) | Emission Color | CIE Coordinates |

|---|---|---|---|---|---|

| PyPI-Py | Emitter | 8.52% | 75,687 | Blue | (0.15, 0.22) |

| Py-Br | HTM | 9% | 17,300 | Not specified | Not specified |

| Compound B (this compound-benzimidazole) | Emitter | 4.3% | 290 | Pure Blue | (0.1482, 0.1300) |

| PyTAnPy | Emitter | 5.48% | Not specified | Deep-Blue | (0.15, 0.06) |

Conventional HTMs can be expensive and suffer from issues like complex synthesis and limited stability. tubitak.gov.trnih.gov this compound derivatives provide a cost-effective and high-performance alternative. tubitak.gov.tr Research has shown that PSCs fabricated with this compound-based HTMs can achieve power conversion efficiencies (PCE) exceeding 22%. tubitak.gov.tr

For example, a small organic molecule named OMe-TATPyr, which is a this compound derivative, has been reported as a highly effective HTM for PSCs. nih.gov Another study presented four this compound derivatives that, when used as thermally evaporated, dopant-free hole-transporting layers, resulted in a PCE of 17.9% in perovskite solar cells. rsc.org These materials facilitate efficient hole injection by allowing for the tuning of the highest occupied molecular orbital (HOMO) energy level. researchgate.net The planar structure of this compound promotes strong π-π stacking, which can enhance intermolecular interactions and improve the conductivity of the hole-transporting layer. rsc.org

Theoretical studies have also been conducted on this compound-based oligomers, suggesting their potential as electron donor materials in bulk-heterojunction solar cells when blended with acceptor compounds like fullerene derivatives. researchgate.net

| This compound Derivative | Role in Solar Cell | Device Type | Power Conversion Efficiency (PCE) |

|---|---|---|---|

| Generic this compound-based HTMs | HTM | PSC | >22% |

| This compound derivative with α-naphthylamine | HTM | PSC (dopant-free) | 17.9% |

| PDI (pyrenodiindole) | HTM | Pb-Sn PSC | Not specified |

| PDAI (pyrenodi‐(7‐azaindole)) | HTM | Pb-Sn PSC | Not specified |

This compound's planar fused-ring structure, which facilitates close π-π stacking and leads to high crystallinity, makes it a valuable component for organic semiconductors in Organic Field-Effect Transistors (OFETs). researchgate.net These transistors are fundamental components of modern electronics. This compound-based organic semiconductors have been designed and synthesized to achieve high charge carrier mobilities and on-off current ratios. acs.orgnih.gov

Researchers have developed various this compound-based semiconductors, which can be categorized based on the role of the this compound unit: as a terminal group, a central core, or as part of a fused system. researchgate.net A notable example is 1,6-bis(5′-octyl-2,2′-bithiophen-5-yl)this compound (BOBTP), a p-type organic semiconductor that exhibits liquid crystal behavior. acs.orgnih.gov An OFET fabricated with this material demonstrated a high field-effect mobility of 2.1 cm² V⁻¹ s⁻¹ and an on-off current ratio of 7.6 × 10⁶. acs.orgnih.gov

Another class of materials, this compound fused perylene (B46583) diimides, has also shown promise. rsc.org Bottom-contact OFET devices using these materials exhibited p-type mobility up to 1.13 cm² V⁻¹ s⁻¹ with an on/off ratio of 10⁸ in air. rsc.org Additionally, 1-imino nitroxide this compound has been used as the active layer in OFETs, showing high device performance with a mobility of 0.1 cm² V⁻¹ s⁻¹ and a low operating voltage. acs.org This low operating voltage is attributed to the reduced density of charge traps due to hydrogen bonding interactions between the this compound derivative and the SiO₂ surface. acs.org

| This compound Derivative | Semiconductor Type | Hole Mobility (cm²/Vs) | On/Off Ratio |

|---|---|---|---|

| 1,6-bis(5′-octyl-2,2′-bithiophen-5-yl)this compound (BOBTP) | p-type | 2.1 | 7.6 x 10⁶ |

| This compound fused perylene diimide | p-type | 1.13 | 10⁸ |

| 1-imino nitroxide this compound | p-type | 0.1 | 5 x 10⁴ |

Luminescent Materials and Displays

The inherent fluorescence of this compound makes it a valuable chromophore for a variety of luminescent materials and display technologies. nih.gov this compound and its derivatives are known for their strong fluorescence emission, high quantum yields, and the ability to form excimers—excited-state dimers that emit light at a longer wavelength than the monomer. nih.govrsc.orgresearchgate.net This property is highly sensitive to the distance and orientation between this compound molecules, making it a useful tool for probing molecular arrangements. researchgate.net

This compound-based materials are widely used as fluorescent probes for the detection of metal ions, anions, and neutral molecules in chemical and biological systems. rsc.orgresearchgate.netbhu.ac.in For example, this compound-based fluorescent sensors have been developed for the selective detection of Cu²⁺ ions in living cells. nycu.edu.tw The fluorescence of these probes can be enhanced or quenched upon binding with the target analyte. rsc.org

In the context of displays, the excimer and exciplex (excited-state complex with a different molecule) formation of this compound can be harnessed to create thermoresponsive luminescent materials. nih.govresearchgate.net For instance, a polymer network containing a this compound derivative encapsulated in a rotaxane structure showed a continuous switch from this compound-pyrene excimer emission to this compound-dimethylaniline exciplex emission with changing temperature. nih.govresearchgate.net This resulted in a monotonic change in luminescence over a wide temperature range, demonstrating its potential for visualizing thermal information. nih.govresearchgate.net

Furthermore, this compound-substituted ethenes have been synthesized that exhibit aggregation-enhanced excimer emission. rsc.org Contrary to the typical quenching effect of excimer formation, these materials become highly emissive in the solid state with fluorescence quantum yields up to 100%. rsc.org This is attributed to the restriction of intramolecular rotations in the aggregated state, which blocks non-radiative decay pathways. rsc.org

Liquid Crystalline Materials

This compound's rigid, planar structure makes it an excellent core for designing discotic (disk-shaped) liquid crystals. mdpi.comnih.govgoogle.com These materials can self-assemble into ordered columnar structures, which act as one-dimensional pathways for charge transport, making them promising for applications in organic electronics. nih.govvanderbilt.edu

Several this compound-based discotic liquid crystals have been synthesized and their mesomorphic (liquid crystalline) properties investigated. nih.govvanderbilt.eduep2-bayreuth.de For example, 1,3,6,8-tetrakis(3,4,5-trisdodecyloxyphenylethynyl)this compound forms columnar liquid crystal phases over a significant temperature range and is highly fluorescent in both solution and the condensed state. ep2-bayreuth.de The charge carrier mobility in some this compound-based discotic liquid crystals has been measured to be in the range of 10⁻⁵ to 10⁻² cm²·V⁻¹·s⁻¹. nih.gov

In addition to discotic systems, this compound moieties have been incorporated into bent-core molecules to create novel liquid crystalline materials. rsc.orgresearchgate.net Depending on the molecular design, these compounds can form various self-assembled structures, including columnar mesophases, physical gels, and even nanotubes. rsc.org Some of these bent-core liquid crystals exhibit excimer-like emission and can form stable glassy phases at room temperature. rsc.org The study of this compound-based liquid crystal dimers has also revealed the formation of twist-bend nematic phases, driven by intermolecular π–π* interactions. mdpi.com

The molecular dynamics of this compound-based discotic liquid crystals confined in nanopores have also been studied, providing insights into the self-assembly and charge transport properties of these materials at the nanoscale. rsc.org

Integration with Nanomaterials

The planar structure and π-conjugated system of this compound facilitate strong π-π stacking interactions with various nanomaterials, such as carbon nanotubes (CNTs) and graphene. This non-covalent functionalization allows for the integration of this compound's unique photophysical properties with the exceptional electronic and mechanical properties of these nanomaterials.

This compound-functionalized CNTs and graphene have been explored for applications in sensors, electronics, and composite materials. The this compound moiety acts as an "anchor" that attaches to the surface of the nanomaterial without disrupting its intrinsic electronic structure. This interaction can be used to disperse CNTs and graphene in various solvents and polymer matrices.

Furthermore, this compound derivatives can be used to modify the surface of nanoparticles, creating hybrid materials with tailored optical and electronic properties. For instance, this compound-based fluorescent porous organic polymers have been synthesized for the detection of pesticides. nih.gov These materials exhibit strong fluorescence that can be quenched upon interaction with the target molecules, providing a sensitive detection mechanism. nih.gov The porous structure of these polymers provides a large surface area for analyte interaction, leading to a rapid and sensitive response. nih.gov

Functionalization of Carbon Nanotubes and Graphene

The integration of this compound and its derivatives with carbon nanotubes (CNTs) and graphene is a prominent area of research, primarily leveraging non-covalent functionalization. This method is advantageous as it preserves the intrinsic electronic and mechanical properties of the carbon nanomaterials, which can be compromised by covalent modification methods that alter their sp² hybridization. mdpi.comfrontiersin.org The functionalization is predominantly achieved through π-π stacking interactions, where the planar aromatic structure of this compound strongly adsorbs onto the graphitic surface of CNTs and graphene. mdpi.comacs.orgresearchgate.net

This non-covalent attachment serves several key purposes. A major challenge in the application of CNTs and graphene is their tendency to aggregate into bundles or restack due to strong van der Waals forces, limiting their solubility and processability in various solvents. frontiersin.orgbeilstein-journals.org this compound derivatives, featuring the this compound moiety as an anchor and other functional groups as tails, act as effective dispersing agents. For instance, this compound-end-functionalized poly(L-lactide) has been demonstrated to significantly improve the dispersion of multi-walled carbon nanotubes (MWCNTs) within a poly(L-lactide) matrix, leading to enhanced mechanical properties. nih.govresearchgate.net Similarly, this compound-1-boronic acid has been used as a stabilizer to create homogeneous colloidal suspensions of few-layer graphene in N,N-Dimethylformamide (DMF). scientific.net

The photophysical properties of these composites are also a subject of intense study. When this compound is tethered to CNTs, its excited state is significantly quenched. This quenching occurs through two competing pathways: the formation of "intramolecular" excimers between adjacent this compound units and energy transfer to the carbon nanotube. acs.org The efficiency of these processes can be influenced by the length of the tether connecting the this compound to the nanotube, with longer, more flexible tethers favoring excimer formation over energy transfer. acs.org This tunability of photophysical properties opens avenues for applications in sensing and optoelectronics.

Research has also explored the use of these functionalized materials in biosensing. This compound derivatives serve as a molecular linker to immobilize biomolecules onto CNT surfaces while maintaining the nanotubes' electrical capabilities. mdpi.com For example, biotinylated this compound derivatives have been used to functionalize single-walled carbon nanotubes (SWCNTs) for the construction of glucose biosensors, where avidin (B1170675) and biotin-labeled glucose oxidase are subsequently attached through affinity interactions. mdpi.com

| This compound Derivative | Carbon Nanomaterial | Key Research Finding | Application |

|---|---|---|---|

| This compound-end-functionalized poly(L-lactide) (py-end-PLLA) | Multi-walled Carbon Nanotubes (MWCNTs) | Enhanced dispersion of MWCNTs in a PLLA matrix, leading to improved Young's modulus. nih.govresearchgate.net | Polymer nanocomposites, Bone tissue engineering nih.govresearchgate.net |

| This compound-1-boronic acid | Few-layer Graphene | Acted as a stabilizer for graphene in DMF, enabling the fabrication of transparent conducting films. scientific.net | Transparent conductive films scientific.net |

| This compound-endcapped Tetraphenylethene (TPEP) | Reduced Graphene Oxide (rGO) | Produced a dispersible rGO-TPEP material with an enhanced aggregation-induced emission (AIE) effect. frontiersin.org | Chemical sensing (explosive detection) frontiersin.org |

| Biotinylated this compound derivatives | Single-walled Carbon Nanotubes (SWCNTs) | Enabled non-covalent immobilization of avidin and biotin-labeled glucose oxidase for biosensor construction. mdpi.com | Electrochemical biosensors mdpi.com |

Hybrid this compound-Nanoparticle Composites

This compound and its derivatives are utilized to modify the surfaces of various nanoparticles, creating hybrid composites with tailored optical, catalytic, and assembly properties. The this compound moiety typically acts as a surface anchor through π-π interactions or as a functional part of a ligand that covalently binds to the nanoparticle surface. These hybrid materials combine the unique characteristics of this compound, such as its fluorescence and excimer formation, with the properties of the inorganic nanoparticles.

One area of significant research is the tuning of the optical properties of this compound by immobilizing it on nanoparticle surfaces. For instance, phosphonic acid functionalized this compound derivatives have been shown to self-assemble on alumina (B75360) nanoparticle surfaces, forming defined core-shell hybrids. researchgate.netscispace.com The fluorescence emission of these composites can be controlled by the molecular mixing ratio of the this compound derivative with other ligands, resulting in monomer emission, excimer emission, or a combination of both. researchgate.netscispace.com This allows for the creation of multifunctional surfaces with tunable emission colors. researchgate.net Similarly, this compound-decorated polymer nano-objects, synthesized via polymerization-induced self-assembly (PISA), have been used to study the influence of nanoparticle morphology (e.g., spheres, worms, vesicles) on the photoluminescent behavior, with the ratio of excimer to monomer emission intensity changing with the particle's surface curvature. manchester.ac.ukfigshare.com

This compound-functionalized ligands are also employed to control the synthesis and assembly of metallic nanoparticles. Gold nanoparticles have been successfully functionalized with this compound-thiol derivatives. rsc.org These this compound-capped gold nanoparticles exhibit better dispersity in a this compound derivative matrix compared to nanoparticles capped with standard alkanethiols, which is attributed to the favorable π-π interactions between the this compound units. rsc.org In another approach, a this compound fluorophore connected to a nucleobase spacer was used to functionalize gold nanoparticles, resulting in a material that displays inherent photoluminescence and this compound excimer emission, indicating a close-packed arrangement of this compound on the gold surface. rsc.org

In the field of catalysis, this compound-thiol ligands have been used to modify the surface environment of palladium (Pd) nanoparticles supported on carbon black. nih.gov These modified catalysts show high efficiency and selectivity in the semihydrogenation of alkynes to alkenes. The steric hindrance from the this compound groups on the Pd nanoparticle surface restricts substrate access, which suppresses the overhydrogenation of alkenes to alkanes. nih.gov The strong interaction between the this compound groups and the carbon support also prevents the leaching of the modifiers and the sintering of the Pd nanoparticles, contributing to the catalyst's high stability. nih.gov

| Nanoparticle Type | This compound-Based Functionalization | Primary Research Focus | Key Finding |

|---|---|---|---|

| Alumina (AlOx) | Phosphonic acid functionalized this compound derivatives | Tunable optical properties researchgate.netscispace.com | Emission can be switched between monomer and excimer by controlling the surface ligand composition. researchgate.netscispace.com |

| Gold (Au) | 11-(4-(pyren-1-yl)phenoxy)undecane-1-thiol | Controlled self-assembly rsc.org | This compound-functionalized Au nanoparticles showed better dispersity in a this compound matrix due to π-π interactions. rsc.org |

| Gold (Au) | This compound with a nucleobase spacer | Photoluminescence behavior rsc.org | Resulting nanoparticles display inherent photoluminescence and this compound excimer emission. rsc.org |

| Palladium (Pd) on Carbon | This compound-thiol derivatives (PyC12S) | Heterogeneous catalysis nih.gov | High activity and selectivity (94% alkene selectivity at 98% conversion) for alkyne semihydrogenation. nih.gov |

This compound-Based Metal-Organic Frameworks (MOFs)

This compound's unique optical and electronic properties, combined with its rigid, planar structure, make it an attractive building block for the construction of metal-organic frameworks (MOFs). scispace.comrsc.orgresearchgate.net this compound-based ligands, typically functionalized with coordinating groups like carboxylates or phosphonates, are used as the organic linkers that connect metal ions or clusters into extended, crystalline networks. rsc.org The incorporation of the this compound core into the MOF structure can impart desirable features such as high surface area, specific pore sizes, and strong π-π stacking interactions. rsc.org These characteristics make this compound-based MOFs promising materials for a variety of applications, including gas storage and separation, luminescence sensing, and photocatalysis. researchgate.netscispace.com

The synthesis of this compound-based MOFs often involves using ligands such as 1,3,6,8-tetrakis(p-benzoic acid)this compound (TBAPy), which can coordinate with metal ions like Zn(II) to form frameworks with distinct structural features. nih.gov The resulting MOFs can exhibit high water stability and permanent porosity, which are crucial for applications like carbon capture. nih.gov The extensive π-aromatic system of the this compound core can serve as a preferential binding site for polarizable molecules like CO₂. nih.gov Computational and experimental studies have investigated how factors like pore size, the presence of open-metal sites, and framework charges influence CO₂ adsorption in these materials. nih.gov

The photophysical properties of this compound are central to the functionality of many of these MOFs. The coordination of this compound-based ligands with metal centers can lead to new photochemical properties not observed in the isolated this compound molecule. rsc.org These properties are harnessed for applications in luminescence and photocatalysis. scispace.comrsc.org For example, a zirconium-pyrene MOF has been explored for its photocatalytic applications, and platinum nanoparticles have been successfully incorporated within its pores to enhance activity. liverpool.ac.uk Similarly, a new aluminum-pyrene MOF has been characterized and tested for photocatalysis as well as for CO₂ and CH₄ storage. liverpool.ac.uk The inherent fluorescence of the this compound unit allows these MOFs to be used as luminescent sensors.

The structural versatility of this compound-based ligands facilitates the generation of a wide range of MOF structures with diverse metal-ion coordination. rsc.org This tunability allows for the systematic design of pore size and functionality, which was demonstrated in a study of isoreticular MOFs for methane (B114726) storage. rsc.org The strong π-π interactions between the this compound units within the framework can also enhance electron transfer efficiency, making these materials promising for heterogeneous catalysis. rsc.org

| MOF Name/System | Ligand | Metal Ion/Cluster | Key Property/Feature | Investigated Application |

|---|---|---|---|---|

| TBAPy-based MOFs | 1,3,6,8-tetrakis(p-benzoic acid)this compound (TBAPy) | Zn(II) | High water stability, permanent porosity, π-aromatic system for binding. nih.gov | CO₂ adsorption and separation nih.gov |

| Aluminum-pyrene MOF | This compound-based ligand | Al | Porous structure, photocatalytic activity. liverpool.ac.uk | Photocatalysis, CO₂ and CH₄ storage liverpool.ac.uk |

| Zirconium-pyrene MOF | This compound-based ligand | Zr | Photocatalytically active, amenable to Pt nanoparticle incorporation. liverpool.ac.uk | Photocatalysis liverpool.ac.uk |

| Europium-pyrene MOF | This compound-based ligand | Eu | Novel crystal structure. liverpool.ac.uk | Structural characterization liverpool.ac.uk |

Pyrene As a Fluorescent Probe and Sensor

Sensing Mechanisms and Design Principles

The design of pyrene-based fluorescent sensors often relies on specific mechanisms that alter the molecule's excited state dynamics or intermolecular interactions upon analyte binding. researchgate.netacs.orgescholarship.orgunina.itmyu-group.co.jp

Photoinduced Electron Transfer (PET)

Photoinduced Electron Transfer (PET) is a common sensing mechanism utilized in this compound-based probes. researchgate.netacs.orgmyu-group.co.jp In this mechanism, an electron is transferred from a donor moiety to the excited fluorophore (this compound), leading to non-radiative deactivation of the excited state and a decrease or quenching of fluorescence emission. worktribe.com When a target analyte binds to a recognition site linked to the This compound (B120774) fluorophore, it can inhibit this electron transfer process. worktribe.commdpi.com This inhibition prevents the non-radiative decay, resulting in a recovery or enhancement of this compound's fluorescence, effectively acting as a "turn-on" sensor. worktribe.commdpi.com For instance, in the detection of Cu²⁺, the binding of the ion to the ligand can prevent the PET mechanism, leading to a significant enhancement in this compound fluorescence. worktribe.com Studies on this compound-based Schiff base fluorophores have demonstrated PET as the sensing mechanism for detecting Sn²⁺ ions, where complexation with Sn²⁺ inhibits PET and enhances fluorescence. mdpi.com

Excimer-Monomer Switching